molecular formula C10H7Cl2NO B15332761 5-(3,4-Dichlorophenyl)-3-methylisoxazole

5-(3,4-Dichlorophenyl)-3-methylisoxazole

Cat. No.: B15332761
M. Wt: 228.07 g/mol
InChI Key: GFMZSLPPWJVHTI-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-3-methylisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-3-methylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3,4-dichlorobenzaldehyde with hydroxylamine hydrochloride can form an intermediate oxime, which upon cyclization with acetic anhydride yields the desired isoxazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-3-methylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-3-methylisoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylacetic acid
  • 3,4-Dichlorophenyl isocyanate
  • 3,4-Dichlorophenylhydrazine

Uniqueness

5-(3,4-Dichlorophenyl)-3-methylisoxazole is unique due to its specific structural features, such as the isoxazole ring and the presence of the 3,4-dichlorophenyl group

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H7Cl2NO/c1-6-4-10(14-13-6)7-2-3-8(11)9(12)5-7/h2-5H,1H3

InChI Key

GFMZSLPPWJVHTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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